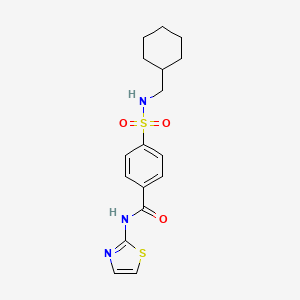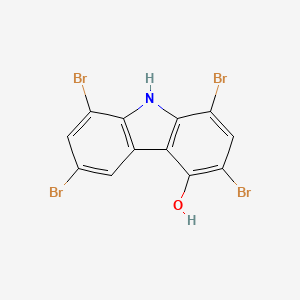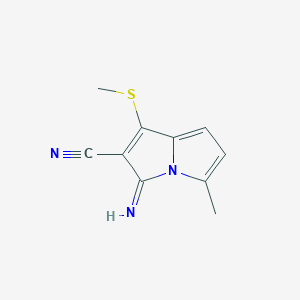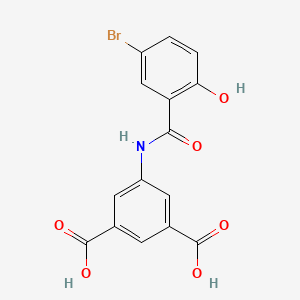
2-Hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3,5-dinitrobenzoic acid and pyridine-4-carboxylic acid are two distinct compounds with unique chemical properties and applications.
Preparation Methods
2-Hydroxy-3,5-dinitrobenzoic acid: can be synthesized by the nitration of salicylic acid . The reaction involves the use of nitric acid and sulfuric acid as nitrating agents. The nitration can also start with 3-nitrobenzoic acid, leading to high yields .
Pyridine-4-carboxylic acid: can be prepared through various methods, including the oxidation of 4-methylpyridine or the hydrolysis of 4-cyanopyridine . Industrial production often involves catalytic processes to ensure high efficiency and yield.
Chemical Reactions Analysis
2-Hydroxy-3,5-dinitrobenzoic acid: undergoes several types of chemical reactions:
Reduction: It can be reduced to form 3-amino-5-nitrosalicylic acid.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Pyridine-4-carboxylic acid: also participates in various reactions:
Oxidation: It can be oxidized to form pyridine-4-carboxylic acid derivatives.
Substitution: The carboxyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Scientific Research Applications
2-Hydroxy-3,5-dinitrobenzoic acid: is widely used in biochemical assays to detect reducing sugars . It is also used in the assay of alpha-amylase and in the quantification of carbohydrate levels in biological samples .
Pyridine-4-carboxylic acid: has applications in the synthesis of pharmaceuticals, agrochemicals, and coordination compounds . It serves as a building block for the synthesis of various bioactive molecules and metal-organic frameworks.
Mechanism of Action
2-Hydroxy-3,5-dinitrobenzoic acid: reacts with reducing sugars to form 3-amino-5-nitrosalicylic acid, which strongly absorbs light at 540 nm . This reaction is utilized in colorimetric assays to quantify reducing sugars.
Pyridine-4-carboxylic acid: acts as a ligand in coordination chemistry, forming complexes with metal ions . These complexes exhibit unique properties and are used in various catalytic and material science applications.
Comparison with Similar Compounds
2-Hydroxy-3,5-dinitrobenzoic acid: is similar to other nitrobenzoic acids, such as 3,5-dinitrobenzoic acid and 2-chloro-3,5-dinitrobenzoic acid . its ability to react with reducing sugars makes it unique.
Pyridine-4-carboxylic acid: is one of the three isomers of pyridinecarboxylic acid, the others being picolinic acid (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid) . Its unique position of the carboxyl group at the 4th position distinguishes it from the other isomers.
Properties
CAS No. |
646534-75-0 |
|---|---|
Molecular Formula |
C13H9N3O9 |
Molecular Weight |
351.22 g/mol |
IUPAC Name |
2-hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4N2O7.C6H5NO2/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;8-6(9)5-1-3-7-4-2-5/h1-2,10H,(H,11,12);1-4H,(H,8,9) |
InChI Key |
DVSFIUWIFSFOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)O.C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)










![2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate](/img/structure/B12588956.png)
![1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one](/img/structure/B12588976.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]-](/img/structure/B12588982.png)
